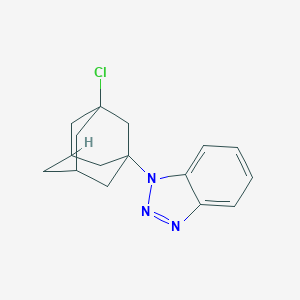

1-(3-Chloro-1-adamantyl)benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-1-adamantyl)benzotriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c17-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14-4-2-1-3-13(14)18-19-20/h1-4,11-12H,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNWAAWMHXBQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)N4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Precursor Synthesis and Functional Group Transformations of 3-Chloro-1-adamantane Derivatives

The synthesis of the target molecule begins with the preparation of a suitable adamantane (B196018) precursor, specifically a 1,3-disubstituted adamantane. The rigid, caged structure of adamantane presents unique challenges and opportunities for selective functionalization. chemrxiv.org The tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) are the most reactive sites for electrophilic and radical substitution. nih.govacs.org

A common strategy for creating 1,3-disubstituted adamantanes involves the direct functionalization of the adamantane core. For instance, 1,3-dichloro adamantane can be synthesized from 3-hydroxyadamantane-1-carboxylic acid by reaction with thionyl chloride, a process that involves both chlorination and decarbonylation. acs.org This method offers good reaction selectivity and high yields. acs.org Another route involves the hydrolysis of 1,3-dibromo adamantane. acs.org The unique stability of the 1-adamantyl carbocation often directs these transformations. nih.gov

Further functionalization can be achieved through various transformations. For example, studies on 1-(dichloromethyl)adamantane have shown that the adamantane core can undergo nitroxylation in strongly acidic media without affecting the dichloromethyl group, allowing for subsequent reactions with nucleophiles to introduce diverse functionalities at the 3-position. bohrium.com Modern methods utilizing photoredox and H-atom transfer catalysis have been developed for the direct C-H functionalization of adamantanes, offering excellent chemoselectivity for the strong 3° C–H bonds even in complex, polyfunctional molecules. chemrxiv.orgacs.org

The table below summarizes key synthetic routes for preparing relevant 1,3-disubstituted adamantane precursors.

| Starting Material | Reagents | Product | Key Features |

| 3-Hydroxyadamantane-1-carboxylic acid | Thionyl Chloride (SOCl₂) | 1,3-Dichloro adamantane | Involves chlorination and decarbonylation; high selectivity and yield. acs.org |

| 1,3-Dibromo adamantane | "Pyridine-water" solution | 1,3-Adamantanediol | Hydrolysis reaction; precursor for other 1,3-derivatives. acs.org |

| Adamantane | Various (e.g., fuming nitric acid, bromine) | 1,3-Disubstituted adamantanes | Direct functionalization, often requires control for selectivity. acs.orgbohrium.com |

Regioselective N-Alkylation of Benzotriazole (B28993): Mechanistic Considerations

The coupling of the 3-chloro-1-adamantyl moiety with benzotriazole is a critical step that requires precise control of regioselectivity. Benzotriazole is an ambivalent nucleophile with two potential sites of alkylation: the N1 and N2 positions. nih.gov This results from a dynamic tautomeric equilibrium between the 1H- and 2H-forms. nih.gov The N-alkylation of benzotriazole can therefore produce a mixture of 1-substituted and 2-substituted isomers. researchgate.net For the synthesis of 1-(3-chloro-1-adamantyl)benzotriazole, conditions must favor substitution at the N1 position.

The outcome of the alkylation is highly dependent on the reaction conditions, including the solvent, the nature of the base used, and the presence of catalysts. researchgate.netresearchgate.netresearchgate.net The steric bulk of the adamantyl group is a significant factor that can influence regioselectivity, often favoring attack at the less sterically hindered N1 position.

Nucleophilic Substitution Pathways for Benzotriazole N-Functionalization

The most common method for the N-alkylation of benzotriazole is a nucleophilic substitution reaction. gsconlinepress.com In this pathway, a base is used to deprotonate benzotriazole, forming the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, in this case, the 1-position of the 3-chloro-1-adamantyl group.

The reaction mechanism can have characteristics of both SN1 and SN2 pathways. Given that the substitution occurs at a tertiary carbon on the adamantane cage, the formation of a stable 1-adamantyl carbocation intermediate is highly plausible, suggesting a significant SN1 character. nih.gov The benzotriazolide anion would then attack this carbocation.

Different bases, such as sodium hydroxide, potassium carbonate, or sodium hydride, can be employed to generate the nucleophile. researchgate.net The choice of base and solvent can influence the ratio of N1 to N2 products, as can the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which facilitate the reaction between the aqueous and organic phases. gsconlinepress.com

Exploration of Alternative Coupling Strategies (e.g., Transition Metal-Mediated Approaches)

To achieve higher regioselectivity, researchers have explored alternative coupling strategies, particularly those mediated by transition metals. Rhodium-catalyzed reactions, for example, have been developed for the N-alkylation of benzotriazoles. nih.govnih.gov Mechanistic studies suggest that these reactions proceed through an oxidative addition of the benzotriazole N-H bond to the rhodium(I) complex, followed by hydrometalation and reductive elimination. nih.gov The regioselectivity in these systems can be controlled by the choice of ligands on the metal center, which can direct the catalyst to either the N1 or N2 position. nih.gov

While many rhodium-based systems have been optimized for N2-selectivity, the principles demonstrate the potential of transition metal catalysis to control the outcome of the reaction. nih.govresearchgate.net Other metal-free catalytic approaches have also been developed. For instance, the use of B(C6F5)3 as a catalyst has been shown to be highly effective for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing the N1-isomer in excellent yields. rsc.org These advanced methods offer alternatives to traditional nucleophilic substitution, potentially providing milder reaction conditions and superior control over isomer formation.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

Achieving a high yield of the desired 1-(3-chloro-1-adamantyl)benzotriazole isomer requires careful optimization of several reaction parameters. The primary goal is to maximize the conversion of the starting materials while ensuring high selectivity for the N1-substituted product.

Key parameters for optimization include:

Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of benzotriazole, but milder bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle. researchgate.net

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the benzotriazolide anion. researchgate.net

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of undesired byproducts or a decrease in regioselectivity.

Catalysts: The use of phase-transfer catalysts (PTC) can be beneficial, especially in biphasic systems, by improving the transport of the benzotriazolide anion into the organic phase. gsconlinepress.com Similarly, basic ionic liquids have been used as both a catalyst and a solvent, offering good yields and moderate regioselectivity under solvent-free conditions. researchgate.net

The following table illustrates how reaction conditions can influence the outcome of the N-alkylation of benzotriazole based on general findings.

| Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Yield (%) |

| n-Butyl Bromide | [Bmim]OH (ionic liquid) | None | 68:32 | 87 |

| Benzyl Chloride | [Bmim]OH (ionic liquid) | None | 86:14 | 95 |

| Various Alkyl Halides | K₂CO₃ / TBAB | None (Microwave) | Highly N1-selective | Moderate to High |

| Ethyl Bromide | [Bmim]OH (ionic liquid) | None | 74:26 | 90 |

Data adapted from studies on general N-alkylation of benzotriazole. researchgate.netgsconlinepress.com

Scalability and Purity Assessment Strategies in Synthetic Production

Transitioning the synthesis of 1-(3-chloro-1-adamantyl)benzotriazole from a laboratory scale to larger-scale production introduces challenges related to cost, safety, efficiency, and product purity. A scalable synthesis should prioritize the use of inexpensive and readily available starting materials, mild reaction conditions, and straightforward purification procedures. acs.orggsconlinepress.com Methodologies that are environmentally friendly, for example, by minimizing solvent use or employing water as a solvent, are also highly desirable for industrial applications. gsconlinepress.comresearchgate.net

Purity assessment is crucial at every stage of the production process to ensure the final product meets the required specifications and is free of impurities, including the undesired N2-isomer. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Key Purity Assessment Techniques:

Chromatography:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and initial purity checks.

Column Chromatography: The primary method for purifying the crude product and separating the N1- and N2-isomers.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. NMR can definitively distinguish between the N1 and N2 isomers based on the distinct chemical shifts and symmetry patterns of the adamantyl and benzotriazole protons and carbons.

Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Infrared (IR) Spectroscopy: Helps to confirm the presence of key functional groups in the molecule.

Melting Point Analysis: A sharp melting point is a reliable indicator of high purity for a crystalline solid.

By implementing a robust process control strategy that combines optimized reaction conditions with rigorous in-process and final product analysis, the scalable and high-purity production of 1-(3-chloro-1-adamantyl)benzotriazole can be achieved.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Comprehensive NMR Spectroscopic Investigations of Molecular Structure and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the intricate network of covalent bonds and spatial proximities between atoms within a molecule.

A detailed search for published research did not yield any specific 2D NMR data for 1-(3-Chloro-1-adamantyl)benzotriazole. While NMR data for benzotriazole (B28993) and its simpler derivatives are widely reported, allowing for the assignment of aromatic and triazole ring protons and carbons, no such specific assignments or correlation spectra are publicly available for the title compound. researchgate.netchemicalbook.com

Dynamic NMR for Conformational Equilibrium Analysis (if applicable)

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes in molecules. For 1-(3-Chloro-1-adamantyl)benzotriazole, potential dynamic processes could include restricted rotation around the C-N bond connecting the adamantyl and benzotriazole moieties.

However, no studies utilizing dynamic NMR to investigate the conformational equilibria or rotational barriers of 1-(3-Chloro-1-adamantyl)benzotriazole have been found in the surveyed literature.

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Key Functional Group Vibrations and Molecular Symmetry

No specific experimental IR or Raman spectra for 1-(3-Chloro-1-adamantyl)benzotriazole have been published. For comparison, the IR spectrum of the parent benzotriazole shows characteristic peaks for N-H stretching, C-H stretching of the benzene (B151609) ring, and various ring vibrations. researchgate.netresearchgate.net One would anticipate the spectrum of 1-(3-Chloro-1-adamantyl)benzotriazole to exhibit characteristic absorptions for the adamantyl C-H stretching and bending modes, the benzotriazole ring vibrations, and a C-Cl stretching frequency, but specific wavenumber data is not available.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

| Adamantyl C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N=N (Triazole) | Stretching | ~1250 |

| C-N | Stretching | 1000 - 1200 |

| C-Cl | Stretching | 600 - 800 |

| This table represents general anticipated ranges and not experimental data for the title compound. |

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for studying its fragmentation patterns upon ionization, which can provide valuable structural information.

The PubChem database lists a molecular formula of C₁₆H₁₈ClN₃ for 1-(3-Chloro-1-adamantyl)benzotriazole, but no experimental mass spectrometry data is provided. nih.gov Analysis of related compounds, such as 1-chlorobenzotriazole, shows fragmentation patterns involving the loss of the chlorine atom and cleavage of the triazole ring. nih.gov It is expected that the mass spectrum of 1-(3-Chloro-1-adamantyl)benzotriazole would show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom, cleavage of the benzotriazole moiety, and fragmentation of the adamantyl cage. However, no specific experimental data on its fragmentation pathways is available.

Single-Crystal X-ray Diffraction Studies: Elucidation of Molecular Geometry, Chirality, and Supramolecular Assembly

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and details of intermolecular interactions that dictate the supramolecular assembly.

There are no published reports on the single-crystal X-ray diffraction analysis of 1-(3-Chloro-1-adamantyl)benzotriazole. Therefore, precise data on its molecular geometry, the conformation of the adamantyl group relative to the benzotriazole ring, and any potential supramolecular structures formed in the solid state are not known. For reference, the crystal structure of the related compound 1-chloro-1H-1,2,3-benzotriazole has been determined, revealing a planar benzotriazole ring. nih.gov

Circular Dichroism and Optical Rotatory Dispersion (if chiral, for stereochemical assignments beyond basic identification)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. 1-(3-Chloro-1-adamantyl)benzotriazole is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, these techniques are not applicable for its stereochemical analysis.

Mechanistic Organic Chemistry and Reactivity Profiles

Role of the Benzotriazolyl Moiety as a Chemically Versatile Auxiliary or Leaving Group

The benzotriazole (B28993) group is a well-established and highly versatile functional group in synthetic organic chemistry. lupinepublishers.com Its utility stems from its dual nature; it can act as a stable, electron-withdrawing substituent that activates adjacent positions, or it can function as an excellent leaving group in substitution and elimination reactions. lupinepublishers.comnih.gov This versatility is attributed to the stability of the resulting benzotriazolide anion and the ability of the nitrogen-rich ring system to participate in various reaction manifolds. lupinepublishers.com

In the context of 1-(3-chloro-1-adamantyl)benzotriazole, the benzotriazolyl group primarily serves two potential roles:

Leaving Group: The bond between the adamantyl C1 carbon and the N1 of the benzotriazole ring can be cleaved. Under appropriate conditions, particularly with strong nucleophiles or in solvolysis, the benzotriazole can depart as the relatively stable benzotriazolide anion. This reactivity is central to substitutions occurring at the adamantyl bridgehead.

Radical Precursor: The benzotriazole moiety can facilitate radical reactions. Upon single-electron transfer or photolysis, it can undergo denitrogenation (loss of N₂) to generate reactive radical species. nih.govthieme-connect.com

The benzotriazole group's electronic properties, being both electron-donating and electron-attracting, and its ability to be easily introduced and subsequently removed make it a powerful synthetic auxiliary. lupinepublishers.com Its application ranges from acylation reactions, where N-acylbenzotriazoles are stable and effective acylating agents, to facilitating the formation of carbon-heteroatom bonds. lupinepublishers.comnih.gov

Nucleophilic Substitution Reactions Involving the 3-Chloro-1-adamantyl Scaffold

The adamantyl framework is characterized by its rigid, strain-free, and sterically hindered cage structure. Nucleophilic substitution at the bridgehead C1 position is a cornerstone of adamantane (B196018) chemistry.

Substrate Reactivity and Stereochemical Course of Substitutions

Nucleophilic substitution reactions at the C1 bridgehead of the adamantyl system, such as in 1-chloroadamantane (B1585529), proceed exclusively through a unimolecular S_N1 mechanism. chegg.commasterorganicchemistry.comlibretexts.org This is a direct consequence of the cage-like structure, which makes a bimolecular S_N2 pathway, requiring backside attack by a nucleophile, sterically impossible. libretexts.orgyoutube.comyoutube.com

The mechanism involves a slow, rate-determining step where the leaving group (either the chloride from the C3 position or the benzotriazole from the C1 position) departs to form a tertiary carbocation intermediate. masterorganicchemistry.comlibretexts.org In the case of substitution at C1, this would be the 1-adamantyl cation. This carbocation is stabilized by the electron-donating character of the surrounding C-C bonds.

The key steps are:

Ionization: Slow departure of the leaving group (e.g., benzotriazole) to form a planar, sp²-hybridized 1-adamantyl carbocation. libretexts.orgchemistrysteps.com

Nucleophilic Attack: Rapid attack of a nucleophile on the carbocation from either face. masterorganicchemistry.comyoutube.com

Stereochemical Course: The starting material, 1-(3-chloro-1-adamantyl)benzotriazole, is achiral. The intermediate 1-adamantyl carbocation is planar. libretexts.orgchemistrysteps.com If a substitution reaction at C1 were to create a new chiral center (for instance, by using a chiral nucleophile), the attack would occur from both sides of the planar carbocation, leading to a racemic or diastereomeric mixture of products. libretexts.orgyoutube.com

Influence of Steric Environment and Electronic Effects on Reaction Kinetics

Steric Effects: The most profound influence of the adamantyl scaffold is steric. The immense bulk of the cage structure completely shields the back of the C1-N bond, absolutely precluding any S_N2-type mechanism. youtube.comyoutube.comyoutube.com Any substitution at this position must proceed through the formation of a carbocation intermediate. This steric hindrance is a defining characteristic of adamantane reactivity.

Electronic Effects: The kinetics of the S_N1 reaction are highly dependent on the stability of the carbocation intermediate. In 1-(3-chloro-1-adamantyl)benzotriazole, the key intermediate for substitution at the C1 position is the 3-chloro-1-adamantyl cation. The chloro substituent at the C3 position is remote from the cationic center at C1. However, it exerts a deactivating, electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This effect destabilizes the carbocation intermediate relative to an unsubstituted 1-adamantyl cation. acs.org Consequently, the rate of S_N1 solvolysis or substitution at C1 in 1-(3-chloro-1-adamantyl)benzotriazole is expected to be slower than that of its non-chlorinated analog, 1-adamantylbenzotriazole.

Electrophilic Aromatic Substitution Reactions on the Benzotriazole Ring (if observed)

Electrophilic aromatic substitution (S_EAr) is a fundamental reaction for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.combyjus.commasterorganicchemistry.comlibretexts.org The feasibility of this reaction is governed by the electronic nature of the substituents already present on the ring.

In 1-(3-chloro-1-adamantyl)benzotriazole, the benzotriazole ring system is generally deactivated towards electrophilic attack. This is because the triazole portion of the heterocycle is strongly electron-withdrawing, reducing the electron density of the fused benzene (B151609) ring. While the N1-adamantyl group is an alkyl group and thus weakly electron-donating, its effect is insufficient to overcome the powerful deactivating nature of the adjacent nitrogen atoms. Therefore, electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the benzotriazole ring of this compound are not commonly observed and would require harsh reaction conditions. If a reaction were to occur, substitution would be directed to the 4- or 7-positions, which are para and ortho, respectively, to the N1-adamantyl group but are still significantly deactivated.

Radical Pathways and Single-Electron Transfer Mechanisms

Beyond ionic pathways, adamantyl and benzotriazole compounds can engage in radical reactions.

Radical Pathways: The C-H bonds of adamantane have high bond dissociation energies, but can be functionalized through radical pathways using highly reactive radical abstractors. rsc.org More relevant to the target molecule, the benzotriazole moiety itself is a precursor to radical species. Under photolytic or thermal conditions, N-substituted benzotriazoles can undergo denitrogenation (extrusion of N₂), a process that can lead to the formation of diradical intermediates and subsequent cyclization or rearrangement products. thieme-connect.com

Single-Electron Transfer (SET): The S_RN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a known pathway for halo-adamantanes. nih.govresearchgate.net This mechanism involves the initial transfer of an electron to the substrate to form a radical anion, which then fragments to produce an adamantyl radical and a halide anion. The adamantyl radical can then react with a nucleophile. For 1-(3-chloro-1-adamantyl)benzotriazole, a potent nucleophile could potentially induce an S_RN1 reaction at the C-Cl bond under photostimulation. nih.gov For instance, the reaction of 1-chloroadamantane with nucleophiles like diphenylphosphide or trimethylstannyl anions under irradiation proceeds via the S_RN1 mechanism. nih.gov

Transformation via Organometallic Intermediates (if relevant)

The C-Cl bond in the 3-chloro-1-adamantyl scaffold offers a handle for organometallic transformations. While the bridgehead position makes some reactions challenging, adamantyl halides can be converted into organometallic reagents. For example, Grignard reagents or organolithium species can be formed, although this often requires forcing conditions.

More commonly, adamantyl halides are used in transition metal-catalyzed cross-coupling reactions. libretexts.org Reactions like the Suzuki-Miyaura coupling, which pairs an organoborane with an organohalide using a palladium catalyst, could potentially be used to form a new carbon-carbon bond at the C3 position of the adamantane cage. libretexts.orgchadsprep.com

Furthermore, the benzotriazole moiety itself can participate in organometallic reactions. Rhodium-catalyzed couplings of benzotriazoles with unsaturated partners like allenes have been developed, showcasing the ability to functionalize the N-H bond, although in the target molecule this position is already substituted. nih.govacs.org It is also conceivable that under certain catalytic conditions, the C1-N bond could be cleaved via oxidative addition to a low-valent metal center, providing another route for functionalization. iitd.ac.in

Data Tables

Table 1: Summary of Reactivity Profiles for 1-(3-Chloro-1-adamantyl)benzotriazole

| Reaction Type | Reactive Site | Key Intermediate(s) | Controlling Factors | Probable Outcome |

| Nucleophilic Substitution (S_N1) | C1-N Bond | 3-Chloro-1-adamantyl cation | Steric hindrance (precludes S_N2), carbocation stability | Substitution of benzotriazole by a nucleophile |

| Nucleophilic Substitution (S_N1) | C3-Cl Bond | 1-Benzotriazolyl-3-adamantyl cation | Carbocation stability (less favorable than C1) | Substitution of chloride by a nucleophile (slower than at C1) |

| Electrophilic Aromatic Substitution | Benzotriazole Ring (C4, C5, C6, C7) | Arenium ion (Benzenonium ion) | Electronic deactivation by triazole ring | Reaction is unlikely/requires harsh conditions |

| Radical Substitution (S_RN1) | C3-Cl Bond | 3-Chloro-1-adamantyl radical anion, 1-benzotriazolyl-3-adamantyl radical | Photostimulation, strong nucleophile | Substitution of chloride via radical-chain mechanism |

| Denitrogenation | Benzotriazole Ring | Diradical species | Thermal or photolytic conditions | Loss of N₂ and formation of rearranged products |

| Organometallic Coupling | C3-Cl Bond | Organopalladium or other metal intermediates | Catalyst, ligand, base | Formation of a new C-C or C-heteroatom bond at C3 |

Applications in Advanced Chemical Synthesis and Materials Precursors

Strategic Intermediate for the Synthesis of Novel Adamantyl-Substituted Heterocycles

The compound serves as a highly effective intermediate for accessing a wide range of adamantyl-substituted molecules. The benzotriazole (B28993) group is well-established as a superior leaving group and a versatile synthetic auxiliary in organic reactions. nbinno.comrsc.orgnih.gov This reactivity allows for the facile displacement of the benzotriazolyl group by a variety of nucleophiles, enabling the introduction of new functional groups and heterocyclic rings onto the adamantane (B196018) scaffold. asianpubs.org The inherent stability and defined stereochemistry of the adamantane core make it a desirable component in the design of complex molecules. asianpubs.org

The adamantane framework is the smallest unit of a diamondoid lattice and serves as a fundamental building block for constructing larger, more complex polycyclic and cage-like structures. rsc.org 1-(3-Chloro-1-adamantyl)benzotriazole acts as a derivatized building block where the benzotriazole unit can be substituted in reactions designed to extend the cage system. For instance, coupling reactions at the C1 position after displacement of benzotriazole could lead to the formation of bis-adamantane systems or more elaborate polycyclic architectures. The adamantane cage provides rigidity and a well-defined three-dimensional geometry to the resulting macromolecules.

The adamantane cage possesses four equivalent bridgehead positions (1, 3, 5, and 7). In 1-(3-Chloro-1-adamantyl)benzotriazole, two of these positions are already functionalized. This existing substitution pattern can be exploited to direct further reactions to the remaining bridgehead carbons in a regioselective manner. The electronic effects of the chloro and benzotriazolyl groups can influence the reactivity of the rest of the cage toward electrophilic or radical substitution. This controlled functionalization is crucial for creating precisely substituted adamantane scaffolds for specific applications. This approach is analogous to methods used for the regioselective hydroxylation of adamantane diols, which yield specific triol isomers. nih.gov The ability to selectively modify the adamantane core is essential for tailoring the properties of the final molecule.

Ligand Design and Coordination Chemistry: Structural Role in Metal Complexes

In the field of coordination chemistry, ligand design is paramount to controlling the properties of metal complexes. 1-(3-Chloro-1-adamantyl)benzotriazole is a promising candidate for ligand development. The benzotriazole moiety contains three nitrogen atoms and can coordinate to metal centers in various modes. researchgate.netresearchgate.net The bulky and sterically demanding 3-chloro-1-adamantyl group attached to the N1 position of the benzotriazole ring would play a crucial structural role, influencing the coordination geometry around the metal ion and preventing undesirable side reactions or aggregation. This steric shielding can lead to complexes with unique catalytic activity or photophysical properties. The use of adamantane-containing ligands has been shown to be effective in the construction of robust coordination polymers. mdpi.com

| Coordination Mode | Description | Coordinating Atom(s) | Example Application |

|---|---|---|---|

| Monodentate | The ligand binds to a single metal center through one atom. | N3 | Simple metal-organic complexes |

| Bridging (Bidentate) | The ligand connects two metal centers. | N1 and N3 (or N2) | Formation of 1D or 2D coordination polymers researchgate.net |

| Chelating (Bidentate) | A functional group attached to the benzotriazole ring also coordinates to the same metal center. | N3 and an external donor atom | Catalysis, sensing researchgate.net |

Supramolecular Chemistry: Self-Assembly Processes and Molecular Recognition (as a building block)

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered assemblies from smaller molecular building blocks. nih.gov 1-(3-Chloro-1-adamantyl)benzotriazole possesses distinct structural features that make it an excellent candidate for use in self-assembly and molecular recognition. It combines a bulky, lipophilic adamantane cage with a planar, aromatic, and polar benzotriazole system. This amphiphilic nature can drive the formation of organized structures in solution or on surfaces. The adamantane group can participate in van der Waals and host-guest interactions, while the benzotriazole ring can engage in π-π stacking and hydrogen bonding. rsc.orgrsc.orgworktribe.com These combined interactions can lead to the formation of well-defined supramolecular architectures such as films, vesicles, or molecular crystals with potential applications in materials science and nanotechnology. rsc.org

Exploration as a Chemical Scaffold for Polymer Architecture and Advanced Monomers

The incorporation of adamantane units into polymers is a known strategy to enhance their material properties, including thermal stability, mechanical strength, and solubility. 1-(3-Chloro-1-adamantyl)benzotriazole can be envisioned as a functional monomer or a scaffold for creating novel polymer architectures. The reactive benzotriazole group can act as a leaving group in polycondensation reactions or as a site for grafting side chains onto a polymer backbone. The chloro-substituent provides an additional synthetic handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The use of triazole derivatives, in general, has found broad utility in creating functional polymers and materials through "click" chemistry and other polymerization techniques. mdpi.com

Tool for Probing Fundamental Reaction Mechanisms

The study of reaction mechanisms provides the fundamental understanding needed to control chemical reactions. The 1-adamantyl system is a classic substrate for investigating unimolecular substitution (SN1) reactions. Its rigid cage structure prevents backside attack, thus precluding the SN2 pathway, and the resulting bridgehead carbocation is relatively stable. mdpi.com Given that benzotriazole is an excellent leaving group, 1-(3-Chloro-1-adamantyl)benzotriazole is an ideal compound for probing the details of carbocation chemistry. Solvolysis studies of this molecule in various solvents would yield valuable data on reaction rates, intermediate stability, and the electronic effect of the C3-chloro substituent on the reactivity at C1. This research would contribute to a deeper understanding of fundamental organic reaction mechanisms, similar to how studies on the solvolysis of 1-adamantyl chloroformate have elucidated its reaction pathways. mdpi.com

| Compound | Leaving Group | Mechanistic Feature Studied | Reference |

|---|---|---|---|

| 1-Adamantyl Chloroformate | -OCOCl (decomposes to Cl- and CO2) | Solvolysis-decomposition pathways, ion pair intermediates | mdpi.com |

| 1-Adamantyl Chlorothioformate | -SCOCl (decomposes to Cl- and COS) | Competition between ionization and decomposition pathways | mdpi.com |

| 1-(3-Chloro-1-adamantyl)benzotriazole | Benzotriazolide | Leaving group ability, substituent effects on carbocation stability | Hypothetical |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1-(3-chloro-1-adamantyl)benzotriazole, methods such as Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to determine its electronic structure. These calculations could predict the molecule's geometry, total energy, and the energies of its molecular orbitals. The energetics, including the heat of formation and strain energy associated with the rigid adamantyl cage, could be calculated to assess the molecule's stability. While such calculations have been performed for various benzotriazole (B28993) derivatives to understand their stability and reactivity, no specific data for the title compound is currently published.

Density Functional Theory (DFT) Studies on Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT studies on adamantane (B196018) and benzotriazole derivatives are common. bohrium.comresearchgate.net For 1-(3-chloro-1-adamantyl)benzotriazole, DFT calculations using functionals like B3LYP with an appropriate basis set (e.g., 6-31G*) would be the standard approach.

These studies would yield critical insights into:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. For related benzotriazole derivatives, the distribution of these orbitals helps in understanding their behavior as, for example, corrosion inhibitors. bohrium.comresearchgate.net

Charge Distribution: Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is essential for understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. The presence of the electronegative chlorine atom and the nitrogen-rich benzotriazole ring would significantly influence this distribution.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to electrostatic interactions and chemical attack.

Table 1: Hypothetical DFT-Calculated Parameters for 1-(3-chloro-1-adamantyl)benzotriazole (Note: This table is illustrative and not based on published experimental or computational data for the specific compound.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for Enhanced Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. For 1-(3-chloro-1-adamantyl)benzotriazole, DFT calculations could predict:

Vibrational Frequencies: The calculation of vibrational frequencies would correspond to the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed to assist in the structural elucidation of complex molecules.

While spectroscopic data for various adamantane and benzotriazole compounds have been computationally predicted and correlated with experimental results, no such study is available for 1-(3-chloro-1-adamantyl)benzotriazole.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solvation

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a relatively rigid molecule like 1-(3-chloro-1-adamantyl)benzotriazole, MD simulations would be particularly useful for:

Conformational Analysis: While the adamantyl cage is rigid, rotation around the single bond connecting it to the benzotriazole ring could lead to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water, ethanol), one can study the intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent molecules. This provides insights into its solubility and behavior in solution. MD simulations have been used to study the interaction of benzotriazole derivatives with surfaces, for instance, in corrosion studies. researchgate.net

Computational Modeling of Reaction Pathways, Transition States, and Kinetic Barriers

Computational chemistry plays a crucial role in elucidating reaction mechanisms. For 1-(3-chloro-1-adamantyl)benzotriazole, this could involve modeling:

Reaction Pathways: Investigating potential reactions, such as nucleophilic substitution of the chlorine atom or reactions involving the benzotriazole ring.

Transition State (TS) Searching: Identifying the high-energy transition state structures that connect reactants to products.

Kinetic Barriers: Calculating the activation energy (the energy difference between the reactants and the transition state) to predict the feasibility and rate of a reaction.

Studies on related systems have explored reaction pathways computationally, but the specific reactions of 1-(3-chloro-1-adamantyl)benzotriazole have not been reported. arxiv.orgrsc.orgresearchgate.net

In Silico Prediction of Novel Reactivity and Transformation Pathways

In silico (computational) methods can be used to predict novel reactivity and potential transformations that have not yet been explored experimentally. By analyzing the molecule's electronic structure and potential reaction sites, researchers could hypothesize new reactions. For example, the benzotriazole moiety is known to be a good leaving group in certain reactions, and the adamantyl cation is relatively stable. Computational modeling could explore the feasibility of reactions that leverage these properties to create novel chemical structures. However, such predictive studies for 1-(3-chloro-1-adamantyl)benzotriazole are not present in the existing literature.

Q & A

Q. Methodology :

- Core Synthesis : Adapt protocols for halogenated benzotriazoles. For example, 1-chloro-benzotriazole derivatives are synthesized via chlorination of benzotriazole using NaOCl in acetic acid (50% v/v) at room temperature .

- Adamantyl Functionalization : Introduce the adamantyl group via nucleophilic substitution. Use 3-chloro-1-adamantane as the electrophile and a deprotonated benzotriazole (e.g., using K₂CO₃ in DMF) under reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometry to improve yields.

How can the structural and electronic properties of 1-(3-Chloro-1-adamantyl)benzotriazole be characterized?

Q. Methodology :

- X-ray Crystallography : Resolve the adamantyl-benzotriazole conformation (e.g., bond angles, Cl positioning) using single-crystal diffraction .

- Spectroscopy :

- FT-IR : Identify N-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

- NMR : Use NMR to confirm adamantyl C-Cl substitution (δ ~70-80 ppm for Cl-bearing carbons) .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to predict electronic properties and compare with experimental data .

What mechanistic insights explain the regioselectivity of adamantyl substitution in benzotriazole derivatives?

Q. Methodology :

- Kinetic Studies : Compare reaction rates at different positions (e.g., 1- vs. 2-substitution) using isotopic labeling or competitive experiments.

- Steric and Electronic Effects : The adamantyl group’s bulkiness favors substitution at the less hindered N1 position of benzotriazole. Computational modeling (e.g., steric maps) can validate this .

- Catalytic Pathways : Explore transition-metal catalysts (e.g., Cu) to enhance selectivity via C-N activation, as seen in related benzotriazole arylations .

How can structure-activity relationships (SAR) guide the design of 1-(3-Chloro-1-adamantyl)benzotriazole derivatives for biological applications?

Q. Methodology :

- Derivatization : Synthesize analogs with varying substituents (e.g., hydroxyl, alkyl) on the adamantyl or benzotriazole moieties .

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Compare with benzotriazole-based hydroxyurea derivatives, which show antibacterial effects .

- ADME Prediction : Use SwissADME or Molinspiration to assess bioavailability and metabolic stability .

What experimental strategies address contradictions in reported synthetic yields or biological activities of benzotriazole-adamantane hybrids?

Q. Methodology :

- Reproducibility Checks : Replicate protocols under strictly controlled conditions (e.g., solvent purity, inert atmosphere).

- Data Harmonization : Compare crystallographic data (e.g., bond lengths in ) with computational models to resolve structural discrepancies.

- Meta-Analysis : Systematically review reaction parameters (e.g., temperature, catalyst loading) across studies to identify critical variables .

How can electrochemical methods evaluate 1-(3-Chloro-1-adamantyl)benzotriazole as a corrosion inhibitor for copper alloys?

Q. Methodology :

- Polarization Tests : Measure corrosion current density () in NaCl (3.5%) using a potentiostat. Compare with benzotriazole benchmarks, which reduce by >80% via adsorption .

- Surface Analysis : Use SEM-EDS to confirm inhibitor film formation on copper surfaces.

- Adsorption Isotherms : Fit data to Langmuir models to determine physical/chemical adsorption dominance .

What computational tools predict the interaction of 1-(3-Chloro-1-adamantyl)benzotriazole with biological targets?

Q. Methodology :

- Molecular Docking : Simulate binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Prioritize poses with high Gibbs free energy () values .

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability of inhibitor-protein complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.